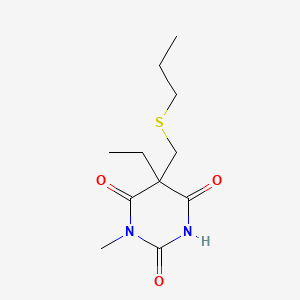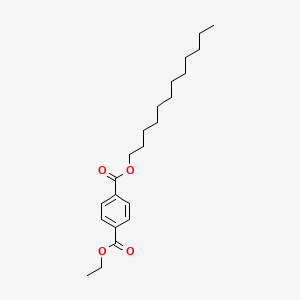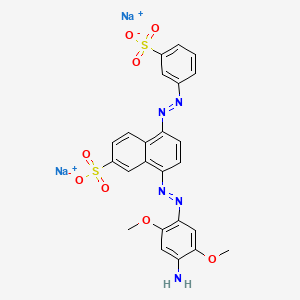
Disodium 8-((4-amino-2,5-dimethoxyphenyl)azo)-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 8-[(4-amino-2,5-dimethoxyphenyl)azo]-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate is a synthetic azo dye with the molecular formula C24H19N5Na2O8S2 and a molecular weight of 615.50. This compound is known for its vibrant color and is widely used in various industrial applications, including textiles, food, and cosmetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 8-[(4-amino-2,5-dimethoxyphenyl)azo]-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate involves a multi-step process that includes diazotization and coupling reactions. The starting materials typically include 4-amino-2,5-dimethoxyaniline and 3-aminobenzenesulfonic acid. These compounds undergo diazotization to form diazonium salts, which are then coupled with naphthalene-2-sulfonic acid to produce the final azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pH, and reaction time, are optimized to ensure high yield and purity of the product. The final product is then purified through filtration, washing, and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 8-[(4-amino-2,5-dimethoxyphenyl)azo]-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Aromatic amines such as 4-amino-2,5-dimethoxyaniline and 3-aminobenzenesulfonic acid.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Disodium 8-[(4-amino-2,5-dimethoxyphenyl)azo]-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, food, and cosmetics.
Mécanisme D'action
The mechanism of action of Disodium 8-[(4-amino-2,5-dimethoxyphenyl)azo]-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate involves its interaction with various molecular targets. The azo bonds in the compound can undergo cleavage under certain conditions, releasing aromatic amines that can interact with biological molecules. The compound can also form complexes with metal ions, affecting their bioavailability and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Disodium 3-[(4-acetamidophenyl)azo]-4-hydroxy-7-[(5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)amino]carbonyl]amino]naphthalene-2-sulphonate
- **Disodium 4-amino-3-[(4-nitrophenyl)azo]naphthalene-1-sulfonate
Uniqueness
Disodium 8-[(4-amino-2,5-dimethoxyphenyl)azo]-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate is unique due to its specific structural features, such as the presence of both amino and methoxy groups on the phenyl ring, which contribute to its distinct chemical properties and applications.
Propriétés
Numéro CAS |
68214-02-8 |
|---|---|
Formule moléculaire |
C24H19N5Na2O8S2 |
Poids moléculaire |
615.5 g/mol |
Nom IUPAC |
disodium;8-[(4-amino-2,5-dimethoxyphenyl)diazenyl]-5-[(3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C24H21N5O8S2.2Na/c1-36-23-13-22(24(37-2)12-19(23)25)29-28-21-9-8-20(17-7-6-16(11-18(17)21)39(33,34)35)27-26-14-4-3-5-15(10-14)38(30,31)32;;/h3-13H,25H2,1-2H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
Clé InChI |
AFBIPPFHGMHBSS-UHFFFAOYSA-L |
SMILES canonique |
COC1=CC(=C(C=C1N)OC)N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


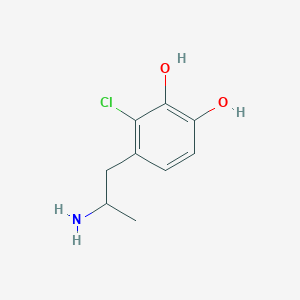
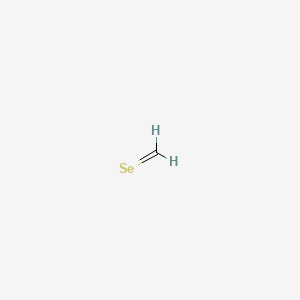
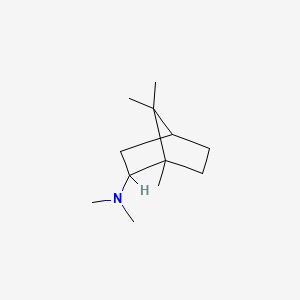
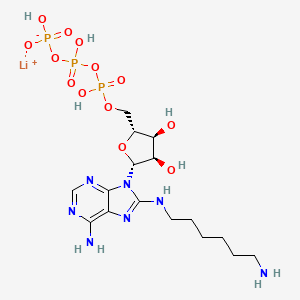
![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)

![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)
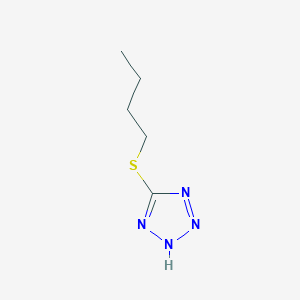

![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
